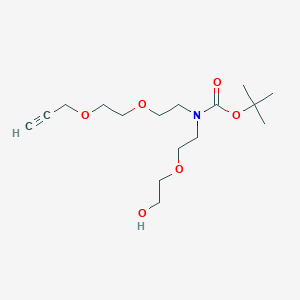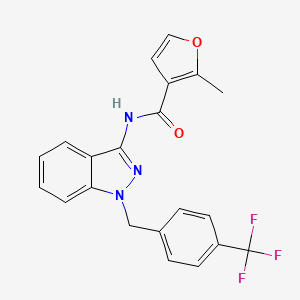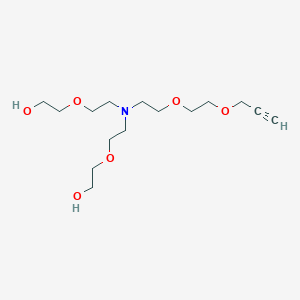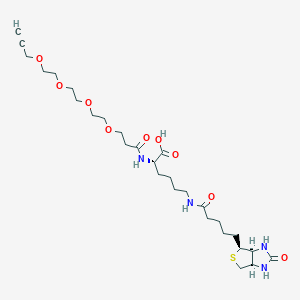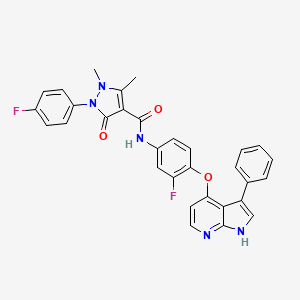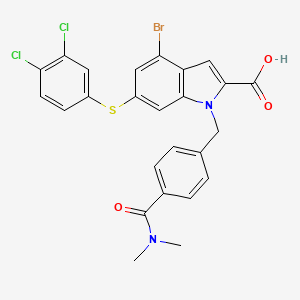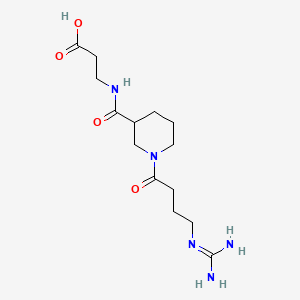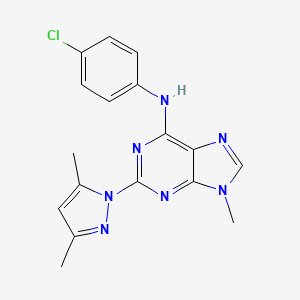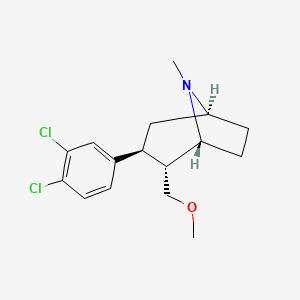
Odalasvir
Übersicht
Beschreibung
Es ist ein Inhibitor des Nicht-Strukturproteins 5A (NS5A), das eine entscheidende Rolle im viralen Replikationszyklus des Hepatitis-C-Virus spielt . Das NS5A-Protein ist an verschiedenen Stadien des viralen Lebenszyklus beteiligt, einschließlich der viralen Replikation und der Entwicklung von Interferonresistenz .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Odalasvir umfasst mehrere wichtige Schritte. Einer der Synthesewege umfasst die folgenden Schritte :
Bildung von Acyl-Imidazol: Octahydroindolcarbonsäure wird mit Carbonyldiimidazol (CDI) behandelt, um das Acyl-Imidazol zu bilden.
Amidierung und Cyclisierung: Das Acyl-Imidazol wird dann mit Essigsäure (AcOH) aktiviert und mit Anilin amidiert, gefolgt von einer Cyclisierung zur Bildung von Benzimidazol.
Borylierung und Suzuki-Kupplung: Das Aryl-Bromid wird unter Verwendung von Bis(pinacolato)diboron (B2Pin2) und einem Palladium-Katalysator boryliert. Der para-Cyclophan-Linker wird durch doppelte Suzuki-Kupplung eingeführt.
Entschützung und Peptidkupplung: Die letzten Schritte umfassen die doppelte Boc-Entschützung, die durch Methansulfonsäure (MsOH) vermittelt wird, und die Peptidkupplung an L-Moc-Val.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound wurde optimiert, um die Massenintensität des Prozesses zu verbessern und die Katalysatorbeladung zu minimieren. Der Prozess ist robust und auf Chargen von 100 kg skalierbar .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Odalasvir unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Amidierung: Bildung von Amidbindungen während der Synthese.
Cyclisierung: Bildung von Benzimidazolringen.
Borylierung: Einführung von Borgruppen.
Suzuki-Kupplung: Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
Häufige Reagenzien und Bedingungen
CDI: Wird zur Bildung von Acyl-Imidazol verwendet.
AcOH: Aktiviert das Acyl-Imidazol für die Amidierung.
B2Pin2: Wird im Borylierungsschritt verwendet.
Palladium-Katalysatoren: Werden im Borylierungs- und Suzuki-Kupplungsschritt verwendet.
MsOH: Wird für die Boc-Entschützung verwendet.
Hauptprodukte
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound, das sich durch seine potente Aktivität gegen das Hepatitis-C-Virus auszeichnet .
Wissenschaftliche Forschungsanwendungen
Odalasvir wurde umfassend auf sein Potenzial zur Behandlung von Hepatitis C untersucht. Es ist Teil einer Kombinationstherapie mit anderen direkt wirkenden antiviralen Mitteln, wie z. B. Adavosbuvir und Simeprevir . Die Kombinationstherapie hat eine hohe Wirksamkeit gezeigt, um bei Patienten mit chronischer Hepatitis-C-Virusinfektion ein anhaltendes virologisches Ansprechen zu erzielen . Darüber hinaus macht die Rolle von this compound als NS5A-Inhibitor es zu einem wertvollen Werkzeug zur Untersuchung der viralen Replikation und Resistenzmechanismen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es das NS5A-Protein des Hepatitis-C-Virus hemmt . Das NS5A-Protein ist essentiell für die virale Replikation und spielt eine Rolle bei der Entwicklung von Interferonresistenz . Durch die Bindung an NS5A stört this compound den viralen Replikationsprozess, was zu einer Verringerung der Viruslast führt .
Wirkmechanismus
Odalasvir exerts its effects by inhibiting the NS5A protein of the hepatitis C virus . The NS5A protein is essential for viral replication and plays a role in the development of interferon resistance . By binding to NS5A, this compound disrupts the viral replication process, leading to a reduction in viral load .
Vergleich Mit ähnlichen Verbindungen
Odalasvir wird mit anderen NS5A-Inhibitoren verglichen, wie z. B.:
- Ledipasvir
- Daclatasvir
- Velpatasvir
Einzigartigkeit
This compound ist einzigartig aufgrund seiner hohen Potenz und seiner Fähigkeit, in Kombinationstherapien ein anhaltendes virologisches Ansprechen zu erzielen . Es hat Wirksamkeit gegen mehrere Genotypen des Hepatitis-C-Virus gezeigt, was es zu einer vielseitigen Option in der antiviralen Therapie macht .
Eigenschaften
IUPAC Name |
methyl N-[(2S)-1-[(2S,3aS,7aS)-2-[6-[11-[2-[(2S,3aS,7aS)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-3H-benzimidazol-5-yl]-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-1H-benzimidazol-2-yl]-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H72N8O6/c1-33(2)53(65-59(71)73-5)57(69)67-49-13-9-7-11-41(49)31-51(67)55-61-45-25-23-39(29-47(45)63-55)43-27-35-15-19-37(43)21-17-36-16-20-38(22-18-35)44(28-36)40-24-26-46-48(30-40)64-56(62-46)52-32-42-12-8-10-14-50(42)68(52)58(70)54(34(3)4)66-60(72)74-6/h15-16,19-20,23-30,33-34,41-42,49-54H,7-14,17-18,21-22,31-32H2,1-6H3,(H,61,63)(H,62,64)(H,65,71)(H,66,72)/t41-,42-,49-,50-,51-,52-,53-,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYBRGMTRKJATA-IVEWBXRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C2CCCCC2CC1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)C1CC2CCCCC2N1C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H72N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032258 | |
| Record name | Odalasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1001.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415119-52-6 | |
| Record name | C,C′-Dimethyl N,N′-[tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1H-benzimidazole-6,2-diyl[(2S,3aS,7aS)-octahydro-1H-indole-2,1-diyl][(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis[carbamate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415119-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Odalasvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415119526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Odalasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Odalasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ODALASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVR52K7BDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


